molecular formula C13H16ClNO2 B587504 Nor Propranolol-d7 Hydrochloride CAS No. 1246819-85-1

Nor Propranolol-d7 Hydrochloride

Cat. No.: B587504
CAS No.: 1246819-85-1
M. Wt: 258.757
InChI Key: QKMLNOYFLVRBEG-KNWWABDGSA-N
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Description

Nor Propranolol-d7 Hydrochloride is a deuterated form of Nor Propranolol, a derivative of Propranolol. Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias. The deuterated version, this compound, is primarily used in scientific research due to its stable isotope labeling, which aids in the study of pharmacokinetics and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nor Propranolol-d7 Hydrochloride involves the deuteration of Nor Propranolol. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow synthesis techniques to improve efficiency and reduce by-products .

Chemical Reactions Analysis

Types of Reactions: Nor Propranolol-d7 Hydrochloride undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .

Scientific Research Applications

Nor Propranolol-d7 Hydrochloride is extensively used in scientific research due to its unique properties:

Mechanism of Action

Nor Propranolol-d7 Hydrochloride exerts its effects by blocking beta-adrenergic receptors. This action leads to:

Comparison with Similar Compounds

    Propranolol: The parent compound, used widely in clinical settings.

    Propranolol-d7: Another deuterated form used for similar research purposes.

    Atenolol: A selective beta-1 adrenergic receptor antagonist.

    Metoprolol: Another selective beta-1 adrenergic receptor antagonist.

Uniqueness: Nor Propranolol-d7 Hydrochloride is unique due to its stable isotope labeling, which provides distinct advantages in research applications. Its deuterated form allows for more precise tracking in metabolic studies and offers greater stability compared to non-deuterated analogs .

Biological Activity

Nor Propranolol-d7 Hydrochloride is a deuterated analog of propranolol, a well-known non-selective beta-adrenergic receptor antagonist. This compound has garnered attention in pharmacological research due to its unique isotopic labeling, which enhances its utility in various analytical and clinical studies. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and therapeutic applications.

Overview of Propranolol and Its Analog

Propranolol acts primarily by blocking beta-1 and beta-2 adrenergic receptors, which leads to a decrease in heart rate, myocardial contractility, and overall cardiac workload. It is commonly used to treat conditions such as hypertension, anxiety, and certain types of tremors. The deuterated form, this compound, retains these properties while providing advantages in metabolic studies due to its distinct mass profile.

Pharmacodynamics

Mechanism of Action
Nor Propranolol-d7 functions similarly to propranolol by antagonizing beta-adrenergic receptors. The binding affinities for β1AR and β2AR are critical for its therapeutic effects. The Ki values for Nor Propranolol-d7 are approximately 1.8 nM for β1AR and 0.8 nM for β2AR, indicating high potency at these sites .

Inhibition Studies
Research indicates that Nor Propranolol-d7 significantly inhibits [^3H]-DHA binding in rat brain membranes with an IC50 value of 12 nM . This inhibition is crucial for understanding its effects on neurotransmitter dynamics in the central nervous system.

Pharmacokinetics

Absorption and Distribution
Propranolol's absorption is influenced by its extensive first-pass metabolism. Studies show that after oral administration, peak plasma concentrations (Cmax) are reached within 1 to 4 hours . The volume of distribution is approximately 4 L/kg, with around 90% protein binding observed in plasma .

Metabolism
Nor Propranolol-d7 undergoes similar metabolic pathways as propranolol, including side chain oxidation and glucuronidation. Notably, deuterium labeling can alter the metabolic profile slightly, allowing for better tracking in pharmacokinetic studies .

Therapeutic Applications

Clinical Uses
Nor Propranolol-d7 is primarily used in research settings as an internal standard for analytical techniques such as LC-MS/MS (liquid chromatography-tandem mass spectrometry). Its application extends to pharmacokinetic studies where precise measurements of drug concentrations are essential.

Case Studies
A notable clinical trial evaluated the efficacy of topical propranolol hydrochloride (which includes Nor Propranolol-d7) in treating stress-induced alopecia. In this study involving 20 volunteers, 70% experienced a significant reduction in hair loss . Molecular docking simulations further confirmed the stable binding of propranolol to β2AR, reinforcing its therapeutic potential .

Data Table: Key Pharmacological Properties

PropertyValue
Chemical Name This compound
CAS Number 1613439-56-7
β1AR Ki Value 1.8 nM
β2AR Ki Value 0.8 nM
IC50 (βAR Inhibition) 12 nM
Volume of Distribution ~4 L/kg
Protein Binding ~90%

Q & A

Basic Research Questions

Q. How does deuterium labeling impact the receptor binding affinity of Nor Propranolol-d7 Hydrochloride compared to its non-deuterated form?

  • Methodological Insight : Deuterium labeling generally preserves the pharmacological activity of the parent compound. For this compound, studies indicate maintained high affinity for β1- and β2-adrenergic receptors (β1AR: Ki = 1.8 nM; β2AR: Ki = 0.8 nM). Validate binding assays using radioligand displacement (e.g., [³H]-DHA3) under controlled conditions (pH 7.4, 37°C) to ensure consistency .

Q. What are the recommended storage and handling protocols for this compound to ensure stability?

  • Methodological Insight : Store in tightly sealed glass containers under inert gas (e.g., argon) at 2–10°C, protected from light. Avoid contact with strong oxidizing agents. Use local exhaust ventilation during handling and follow post-exposure hygiene protocols (e.g., handwashing) to minimize contamination risks .

Q. How can this compound be used as an internal standard in bioanalytical quantification?

  • Methodological Insight : Prepare a certified reference solution (e.g., 100 μg/mL in methanol with 5% 1 M HCl) and spike into biological matrices (plasma, tissue homogenates) at concentrations matching the analyte. Use LC-MS/MS with MRM transitions (e.g., m/z 273→123 for deuterated vs. 266→116 for non-deuterated) to correct for matrix effects and ionization variability .

Advanced Research Questions

Q. What experimental design considerations are critical for comparing the metabolic stability of this compound with its non-deuterated analog?

  • Methodological Insight :

Incubation Systems : Use pooled human liver microsomes or primary hepatocytes.

Isotope Differentiation : Employ high-resolution mass spectrometry (HRMS) to track deuterium retention in metabolites (e.g., 4-hydroxypropranolol-d7).

Kinetic Analysis : Calculate metabolic half-life (t½) and intrinsic clearance (CLint) under standardized pH (7.4) and temperature (37°C) .

Q. How can contradictions in β2AR binding data for this compound across studies be resolved?

  • Methodological Insight :

  • Variable Control : Standardize receptor sources (recombinant vs. native membranes), assay buffers (e.g., Mg²⁺ concentration), and temperature (4°C for equilibrium binding vs. 37°C for kinetic studies).
  • Data Normalization : Use Schild regression analysis to account for non-specific binding and validate with a reference antagonist (e.g., ICI 118,551) .

Q. What strategies optimize the detection of 4-hydroxypropranolol-d7 (active metabolite) in complex matrices?

  • Methodological Insight :

Sample Preparation : Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX).

Chromatography : UHPLC with a C18 column (2.1 × 100 mm, 1.7 μm) and gradient elution (0.1% formic acid in water/acetonitrile).

Detection : MRM transitions m/z 266→116 (metabolite) and m/z 273→123 (deuterated parent) to enhance specificity .

Q. How should adsorption coefficient (Kd) studies be designed to assess environmental persistence of this compound?

  • Methodological Insight :

  • Batch Experiments : Use sediment-water systems (organic carbon content: 0.5–2%) at pH 7.4.
  • Quantification : Measure aqueous concentrations via LC-HRMS after 24-hour equilibration.
  • Data Interpretation : Calculate site-specific Koc values using Koc=Kd×100% organic carbonK_{oc} = \frac{K_d \times 100}{\% \text{ organic carbon}} to predict environmental mobility .

Q. What validation parameters are essential for chiral separation of (S)-(-)-Nor Propranolol-d7 Hydrochloride enantiomers?

  • Methodological Insight :

  • Column Selection : Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)).
  • Validation Metrics : Enantioselectivity (α ≥ 1.2), resolution (Rs ≥ 2.0), and robustness testing (±2% isopropanol in hexane mobile phase).
  • Sensitivity : Establish LOD/LOQ via signal-to-noise ratios (3:1 and 10:1, respectively) .

Properties

IUPAC Name

1-amino-1,1,2,3,3-pentadeuterio-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2.ClH/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13;/h1-7,11,15H,8-9,14H2;1H/i8D2,9D2,11D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMLNOYFLVRBEG-KNWWABDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=CC=CC=C21)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678702
Record name 1-Amino-3-[(naphthalen-1-yl)oxy](~2~H_5_)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246819-85-1
Record name 1-Amino-3-[(naphthalen-1-yl)oxy](~2~H_5_)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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